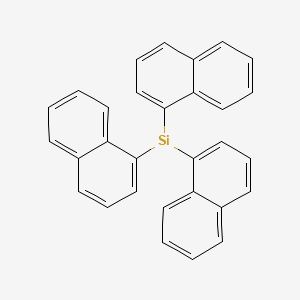

Tris(1-naphthyl)silane

Description

Tris(1-naphthyl)silane, also referred to as trimethyl(1-naphthyl)silane (CAS 18052-80-7), is an organosilicon compound with the molecular formula C₁₃H₁₆Si and a molecular weight of 200.35 g/mol . It features a silicon atom bonded to three methyl groups and a 1-naphthyl group. Key physical properties include a density of 0.987 g/cm³, a melting point of 21.5 °C, and a boiling point of 99 °C at 0.2 Torr . The compound’s structure imparts significant steric bulk and lipophilicity (logP = 4.053) , making it useful in organic synthesis, coordination chemistry, and materials science.

Properties

CAS No. |

2536-76-7 |

|---|---|

Molecular Formula |

C30H21Si |

Molecular Weight |

409.6 g/mol |

InChI |

InChI=1S/C30H21Si/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H |

InChI Key |

ZFLGRFVFTLAIHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2[Si](C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(1-naphthyl)silane can be synthesized through several methods. One common approach involves the reaction of 1-naphthylmagnesium bromide with silicon tetrachloride, followed by hydrolysis. The reaction typically proceeds as follows: [ \text{3 C}_{10}\text{H}_7\text{MgBr} + \text{SiCl}4 \rightarrow \text{(C}{10}\text{H}_7)3\text{SiCl} + 3 \text{MgBrCl} ] [ \text{(C}{10}\text{H}_7)_3\text{SiCl} + \text{H}2\text{O} \rightarrow \text{(C}{10}\text{H}_7)_3\text{SiH} + \text{HCl} ]

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Tris(1-naphthyl)silane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form silanols or siloxanes.

Reduction: It acts as a hydride donor in reduction reactions.

Substitution: The naphthyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or ozone.

Reduction: Catalysts like palladium or platinum.

Substitution: Halogenating agents or organometallic reagents.

Major Products:

Oxidation: Silanols (e.g., tris(1-naphthyl)silanol).

Reduction: Silanes with different substituents.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Tris(1-naphthyl)silane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tris(1-naphthyl)silane exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. The silicon atom in the compound acts as a central hub, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Trimethoxy(naphthalen-1-yl)silane (CAS 18052-76-1)

- Molecular Formula : C₁₃H₁₆O₃Si

- Molecular Weight : 248.35 g/mol

- Substituents : Three methoxy (-OCH₃) groups and one 1-naphthyl group.

- Key Differences :

- Reactivity : The methoxy groups enhance hydrolysis susceptibility compared to tris(1-naphthyl)silane’s methyl groups, making it suitable for surface treatments (e.g., silane impregnation in concrete protection) .

- Polarity : Higher polarity due to oxygen atoms, leading to increased solubility in polar solvents.

- Applications : Used as a coupling agent in polymer composites and coatings .

Tri(naphthalen-2-yl)(1-phenylethoxy)silane (5a)

Dimethoxydi(naphthalen-1-yl)silane (6a)

- Molecular Formula : C₂₂H₂₂O₂Si

- Substituents : Two 1-naphthyl groups and two methoxy groups .

- Key Differences :

- Hydrogen Bonding : Methoxy groups enable hydrogen-bonding interactions, unlike tris(1-naphthyl)silane.

- Thermal Stability : Lower thermal stability compared to tris(1-naphthyl)silane due to hydrolytically labile methoxy groups.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.